6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The compound “6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is a novel Acetyl CoA-Carboxylase (ACC) inhibitor . It is part of a group of compounds that are pharmaceutically acceptable salts or solvates . These compounds are used in the treatment of various diseases, particularly acne .
Synthesis Analysis
The synthesis of related compounds involves a one-pot ZnCl2-catalyzed Joullié–Ugi three-component reaction of phosphorylated 2H-azirines, carboxylic acids, and isocyanides . This robust protocol offers rapid access to an array of N-acylaziridines in moderate-to-good yields .Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups and heteroatoms . The compound contains a 4-Methylquinoline-6-carbonyl group, which is a key structural feature .Chemical Reactions Analysis
The compound is part of a group of ACC inhibitors, which are synthesized through a series of chemical reactions . The synthesis involves the condensation of primary amines, carbonyl compounds, carboxylic acids, and isocyanides .Scientific Research Applications
- Quinine and chloroquine, both antimalarial agents, contain the quinoline scaffold. Other promising anti-inflammatory and antitumor therapeutics are also based on this structure .
- Recent advances focus on transition metal-free processes, including microwave irradiation, ionic liquid media, and novel annulation partners. These methods offer improved reaction efficiency and yield of heteroring-unsubstituted quinolines .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry and Synthesis
Mechanism of Action
are a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities such as anti-cancer, anti-malarial, anti-microbial, and anti-asthmatic . They are known to occur in numerous functional molecules, natural products, organic materials, and pharmaceuticals .
properties
IUPAC Name |
6-(4-methylquinoline-6-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-12-4-6-22-18-3-2-13(9-16(12)18)20(26)24-7-5-17-15(11-24)8-14(10-21)19(25)23-17/h2-4,6,8-9H,5,7,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFZSNYBVYYNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
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